N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a fluorophenyl group, and a carbamothioyl moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction of the pyrazole ring with a fluorophenyl halide in the presence of a base such as potassium carbonate.
Addition of the carbamothioyl group: The final step includes the reaction of the intermediate compound with thiourea under reflux conditions to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Amines, thiols, and bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(3-carbamothioyl-4-chlorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
N-(3-carbamothioyl-4-bromophenyl)-1H-pyrazole-4-carboxamide:
N-(3-carbamothioyl-4-methylphenyl)-1H-pyrazole-4-carboxamide: Features a methyl group, which can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole ring , a fluorophenyl group , and a carbamothioyl moiety . Its molecular formula is C11H9FN4OS with a molecular weight of 264.28 g/mol . The presence of the fluorine atom in the phenyl group may influence its biological activity by affecting lipophilicity and electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site or allosteric sites of target enzymes, thereby altering their function. This interaction can lead to significant changes in metabolic pathways, such as those involved in inflammation or cancer cell proliferation.
- Receptor Interaction : It may also engage with cellular receptors, influencing signaling pathways that regulate cell growth, apoptosis, and immune responses.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains .
- Anticancer Potential : The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : There is evidence supporting its role as an anti-inflammatory agent, which could be useful in managing chronic inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-carbamothioyl-4-chlorophenyl)-1H-pyrazole-4-carboxamide | Chlorine instead of fluorine | Similar antimicrobial properties but varied potency |
N-(3-carbamothioyl-4-bromophenyl)-1H-pyrazole-4-carboxamide | Bromine instead of fluorine | Exhibits different reactivity patterns |
N-(3-carbamothioyl-4-methylphenyl)-1H-pyrazole-4-carboxamide | Methyl group substitution | Affects solubility and biological activity |
The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties, making it a valuable candidate for further research.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting strong potential as an antimicrobial agent .
- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective anticancer potential .
Properties
IUPAC Name |
N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-9-2-1-7(3-8(9)10(13)18)16-11(17)6-4-14-15-5-6/h1-5H,(H2,13,18)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCDUZWVVYUMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CNN=C2)C(=S)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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